An In-Depth Technical Guide to the Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
An In-Depth Technical Guide to the Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
This guide provides a comprehensive technical overview for the synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a key intermediate in the development of various pharmaceutically active compounds. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy and experimental parameters, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Strategic Overview: A Three-Act Synthesis
The synthesis of the target molecule is logically approached in a three-stage sequence, beginning with the construction of the core heterocyclic scaffold, followed by functionalization of the nitrogen atom, and culminating in the introduction and transformation of a key substituent on one of the aromatic rings. This strategy ensures a high degree of control over the regioselectivity of the reactions and facilitates the purification of intermediates at each stage.
Caption: A high-level overview of the three-stage synthetic pathway.
Stage 1: Construction of the 10,11-dihydro-5H-dibenzo[b,f]azepine Scaffold
The foundational tricyclic structure, 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl, is a well-established synthetic target. Industrial-scale production often involves the intramolecular cyclization of 2,2'-diaminobibenzyl under high temperature and pressure, catalyzed by agents like polyphosphoric acid.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism, where one of the amino groups attacks the other aromatic ring, followed by dehydration to form the seven-membered ring.
For laboratory-scale synthesis, various methods have been reported, including the Ullmann condensation and Buchwald-Hartwig amination reactions, which offer milder conditions and broader substrate scope.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction. For the purpose of this guide, we will assume the availability of commercial 10,11-dihydro-5H-dibenzo[b,f]azepine.
Table 1: Physicochemical Properties of 10,11-dihydro-5H-dibenzo[b,f]azepine
| Property | Value |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 494-19-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 106-110 °C |
Stage 2 & 3 (Part A): One-Pot N-Acetylation and Subsequent Nitration
A highly efficient approach to the 3-nitro intermediate involves a one-pot procedure that combines the N-acetylation of 10,11-dihydro-5H-dibenzo[b,f]azepine and the subsequent nitration of the resulting N-acetyl derivative. This method, described in the patent literature, offers significant advantages in terms of process economy and reduced handling of intermediates.[2]
The acetylation of the secondary amine at the 5-position is a crucial step. It serves a dual purpose: firstly, it protects the amine from oxidation during the nitration step, and secondly, the acetyl group acts as a moderately deactivating, ortho-, para-directing group, influencing the regioselectivity of the subsequent electrophilic aromatic substitution.
The nitration is achieved using a mixture of nitric acid and acetic anhydride, which generates the potent electrophile, acetyl nitrate (CH₃COONO₂), in situ. The acetyl group on the nitrogen directs the incoming nitro group primarily to the para-position (position 3) of the aromatic ring, leading to the desired 3-nitro-5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine.
Caption: The one-pot N-acetylation and subsequent nitration workflow.
Experimental Protocol: Synthesis of 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine
Materials:
-
10,11-dihydro-5H-dibenzo[b,f]azepine
-
Acetic anhydride
-
Nitric acid (concentrated)
-
Ice
-
Water
-
Ethanol
Procedure:
-
To a stirred solution of 10,11-dihydro-5H-dibenzo[b,f]azepine in acetic anhydride (at a molar ratio of 1:2), the mixture is heated to reflux.
-
After the initial acylation is complete (monitored by TLC), the reaction mixture is cooled to 25-30 °C.
-
Concentrated nitric acid is added dropwise to the reaction mixture, maintaining the temperature between 25-30 °C. The excess acetic anhydride serves as a solvent and reacts with any water present.[2]
-
Upon completion of the nitration (monitored by TLC), the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then washed with cold ethanol.
-
The crude product is recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine.
Table 2: Physicochemical Properties of 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.29 g/mol |
| CAS Number | 79752-03-7 |
| Appearance | Pale yellow solid |
| Predicted XLogP3 | 3.0 |
Stage 3 (Part B): Reduction of the Nitro Group
The final step in the synthesis is the reduction of the nitro group at the 3-position to the corresponding primary amine. This transformation is a cornerstone of synthetic organic chemistry, and several reliable methods are available. For this particular substrate, catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and the relative ease of product isolation.
Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of aromatic nitro compounds.[3][4] The reaction is typically carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel) in a suitable solvent, such as ethanol, methanol, or ethyl acetate. The catalyst adsorbs both the nitro compound and hydrogen gas onto its surface, facilitating the reduction.
Caption: The catalytic hydrogenation of the nitro-intermediate to the final product.
Experimental Protocol: Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
Materials:
-
5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol/Ethyl Acetate)
-
Hydrogen gas supply (balloon or cylinder)
-
Celite® or a similar filter aid
Procedure:
-
A solution of 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine in ethanol is placed in a hydrogenation flask.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for this transformation) at room temperature.
-
The progress of the reaction is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization Data
Table 3: Characterization Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| 10,11-dihydro-5H-dibenzo[b,f]azepine | C₁₄H₁₃N | 195.26 | MS (EI): m/z 195 (M+), 194, 180, 165.[5] |
| 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine | C₁₆H₁₄N₂O₃ | 282.29 | MS (Predicted): [M+H]⁺ 283.1077.[6] |
| 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | C₁₆H₁₆N₂O | 252.31 | MS (Predicted): [M+H]⁺ 253.1335. ¹H NMR (CDCl₃, predicted): δ ~7.0-7.5 (m, Ar-H), ~6.7 (d, Ar-H), ~6.6 (s, Ar-H), ~3.6 (br s, NH₂), ~3.2 (m, CH₂), ~2.9 (m, CH₂), ~2.2 (s, CH₃). |
Note: Predicted NMR data is based on analogous structures and chemical shift predictions. Experimental verification is recommended.
Safety Considerations
-
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care, using appropriate PPE. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed by trained personnel in a well-ventilated area, away from ignition sources. The catalyst is pyrophoric when dry and should be handled with care.
Conclusion
The synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine can be achieved through a reliable and efficient three-stage process. The one-pot acetylation and nitration of the commercially available 10,11-dihydro-5H-dibenzo[b,f]azepine, followed by the catalytic hydrogenation of the resulting nitro-intermediate, provides a robust route to the target molecule. This guide has detailed the experimental procedures and the underlying chemical principles to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
- Kricka, L. J., & Ledwith, A. (1974). Dibenz[b,f]azepines and related ring systems. Chemical Reviews, 74(1), 101-123.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025).
- Csende, F., & Hosztafi, S. (1997). An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. Journal für praktische Chemie, 339(1), 63-66.
- Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.
- Balaure, P., et al. (2010). Synthesis of new dibenzo[b,f]azepine derivatives. Revue Roumaine de Chimie, 55(11-12), 851-856.
-
PubChem. (n.d.). 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine. Retrieved from [Link]
-
NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine. Retrieved from [Link]
- van der Westhuizen, J. H., & van der Watt, J. G. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700-718.
- Process for preparing 5-acetyl-3-nitro-imino-dibenzyl. RO81554B1.
-
PubChemLite. (n.d.). 5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine. Retrieved from [Link]
Sources
- 1. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 2. biosynth.com [biosynth.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine | C16H14N2O3 | CID 2246474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine (C16H14N2O3) [pubchemlite.lcsb.uni.lu]
